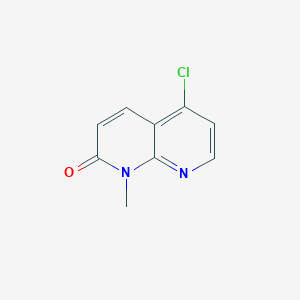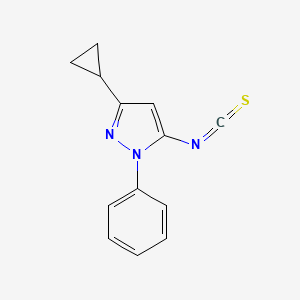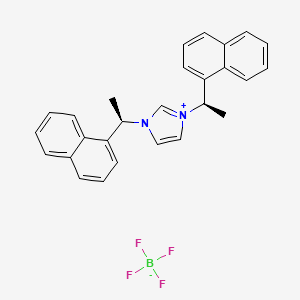
1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is a chiral ionic liquid with a unique structure that includes two naphthyl groups attached to an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Preparation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under basic conditions.
Introduction of Naphthyl Groups: The naphthyl groups are introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with the imidazolium core in the presence of a Lewis acid catalyst.
Formation of the Tetrafluoroborate Salt: The final step involves the ion exchange reaction with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Imidazoline derivatives
Substitution: Various substituted imidazolium salts
Scientific Research Applications
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral selector in chromatography.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:
Catalysis: The imidazolium core can stabilize transition states and intermediates, enhancing reaction rates.
Biological Activity: The naphthyl groups can intercalate with DNA, disrupting replication and transcription processes.
Material Science: The ionic nature of the compound contributes to its ability to form ordered structures, such as liquid crystals.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di(naphthalen-1-yl)imidazolium tetrafluoroborate
- 1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(phenyl)-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature and the presence of naphthyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in asymmetric synthesis and as a chiral selector in chromatography.
Properties
Molecular Formula |
C27H25BF4N2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C27H25N2.BF4/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;2-1(3,4)5/h3-21H,1-2H3;/q+1;-1/t20-,21-;/m1./s1 |
InChI Key |
FOTOHBWRTXSVCI-MUCZFFFMSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



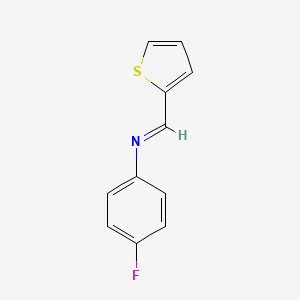
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
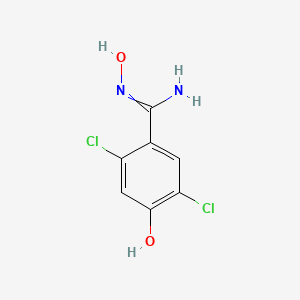


![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
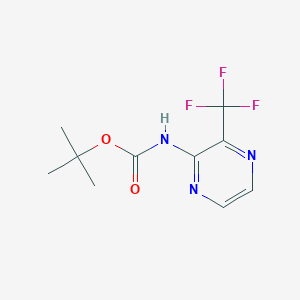
![[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13912139.png)
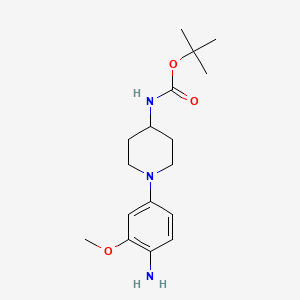
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)

